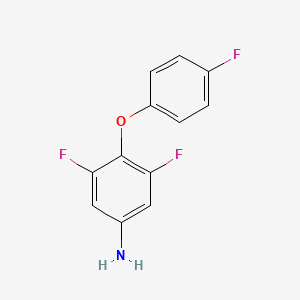

4-(4-Fluorophenoxy)-3,5-difluoroaniline

Description

4-(4-Fluorophenoxy)-3,5-difluoroaniline is a fluorinated aromatic amine with a 4-fluorophenoxy group attached to a 3,5-difluoroaniline core. This compound combines the electronic and steric effects of fluorine atoms in both the aniline ring and the phenoxy substituent, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Key applications include:

Properties

IUPAC Name |

3,5-difluoro-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMNCJYXFNBIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Fluorophenoxy)-3,5-difluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-fluorophenol with 3,5-difluoroaniline under controlled conditions. This compound features a fluorinated phenyl ring which is known to enhance bioactivity through improved lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : Preliminary studies indicate that fluorinated compounds exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values comparable to established antibiotics like ampicillin .

- Anti-inflammatory Effects : Compounds with a fluorinated aniline structure have been evaluated for their anti-inflammatory properties. A study on related quinazolinone derivatives demonstrated that certain substitutions at the aniline nitrogen could lead to enhanced anti-inflammatory effects, suggesting a potential therapeutic role for this compound in inflammatory diseases .

- Cytotoxicity : The cytotoxic effects of similar fluorinated anilines have been assessed using various cancer cell lines. For example, compounds with fluorinated groups have shown potent inhibition of proliferation in leukemia cells, indicating a possible mechanism involving apoptosis or cell cycle arrest .

Case Study 1: Antibacterial Screening

A study conducted on fluorinated aldimines revealed that modifications at the meta positions of aromatic rings significantly influenced antibacterial activity. In vitro tests showed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anti-inflammatory Activity

Research on substituted quinazolinones indicated that compounds similar to this compound exhibited promising anti-inflammatory effects in animal models. In a cotton pellet-induced granuloma model, several derivatives demonstrated significant inhibition of granuloma formation, suggesting their potential as anti-inflammatory agents .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Scientific Research Applications

Antibacterial Activity

Research indicates that fluorinated compounds like 4-(4-Fluorophenoxy)-3,5-difluoroaniline exhibit notable antibacterial properties. A study highlighted the synthesis of fluorinated imines and hydrazones, revealing strong antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure enhances the compound's interaction with bacterial targets, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In studies involving coumarin derivatives, it was found that substituents like fluorine at specific positions significantly increased cytotoxicity against various cancer cell lines. For instance, derivatives of this compound demonstrated selective cytotoxic activity, with IC50 values indicating effective inhibition of cancer cell proliferation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler aromatic compounds. Methods have been developed to achieve high yields through specific fluorination processes using solid-liquid phase transfer catalysts . These methods not only enhance yield but also improve the specificity of the reactions.

Industrial Applications

As an intermediate in organic synthesis, this compound is used in the production of various industrial chemicals. Its derivatives are explored for applications in agrochemicals and pharmaceuticals due to their unique chemical properties that enhance efficacy and reduce toxicity .

Data Tables

Case Study 1: Antibacterial Efficacy

A study conducted on various fluorinated aldimines showed that compounds similar to this compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The study utilized disc diffusion assays to assess efficacy against strains such as Staphylococcus aureus and Escherichia coli, confirming the potential for developing new antibacterial agents based on this compound's structure .

Case Study 2: Anticancer Activity

In another investigation focusing on coumarin-triazole hybrids containing the fluorophenoxy group, researchers observed enhanced anticancer activity against human cancer cell lines (e.g., MCF-7). The presence of fluorine at specific positions was correlated with increased cytotoxicity and selective inhibition of cell proliferation . This underscores the importance of structural modifications in enhancing therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The biological activity and physicochemical properties of fluorinated anilines are highly dependent on the position and number of halogen substituents.

Impact of Additional Functional Groups

Case Studies:

- Compound S111 : A pyrrolo-pyridine derivative with a 3,5-difluoroaniline moiety linked via an oxygen atom showed enhanced activity in kinase inhibition assays, highlighting the role of ether linkages in improving solubility and target engagement .

- Purine Nitriles : Substitution with 3,5-difluoroaniline increased potency 6-fold compared to triazine nitriles, demonstrating the scaffold’s versatility in drug design .

Key Insight: The 4-fluorophenoxy group in 4-(4-Fluorophenoxy)-3,5-difluoroaniline likely enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life .

Preparation Methods

Synthetic Route Overview

The preparation of 4-(4-Fluorophenoxy)-3,5-difluoroaniline generally follows a sequence involving:

- Synthesis of fluorinated nitrobenzene intermediates

- Nucleophilic aromatic substitution to introduce the 4-fluorophenoxy group

- Reduction of nitro groups to amine groups

Key Intermediate Preparation: 3,5-Dichloro-2,4-difluoronitrobenzene

A crucial precursor is 3,5-dichloro-2,4-difluoronitrobenzene, synthesized by chlorination of 2,4-difluoronitrobenzene. This step uses iodine as a catalyst and chlorine gas in a polar solvent at elevated temperatures (120-160°C) for several hours.

- Reaction conditions:

- Catalyst: Iodine (weight ratio 0.02-0.07 relative to 2,4-difluoronitrobenzene)

- Chlorine gas molar ratio: 1-10:1 relative to 2,4-difluoronitrobenzene

- Solvents: Concentrated sulfuric acid, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane

- Temperature: 120-160°C

- Time: 1-10 hours

This yields 3,5-dichloro-2,4-difluoronitrobenzene which can be purified by separation techniques.

Reduction to 3,5-Dichloro-2,4-difluoroaniline

The nitro group in 3,5-dichloro-2,4-difluoronitrobenzene is reduced to an amine via catalytic hydrogenation:

-

- Iron powder

- Raney nickel

- Palladium on carbon (Pd/C)

-

- Solvent: DMF or other polar solvents

- Hydrogen pressure: ~1.25 MPa

- Temperature: ~50°C

- Reaction time: Approximately 3 hours

After hydrogenation, the product 3,5-dichloro-2,4-difluoroaniline is isolated by filtration and distillation under reduced pressure.

Introduction of the 4-Fluorophenoxy Group

The key step to form this compound involves nucleophilic aromatic substitution of the chlorine atoms by 4-fluorophenol or related fluorophenoxy nucleophiles.

- The reaction typically involves heating the 3,5-dichloro-2,4-difluoroaniline intermediate with 4-fluorophenol under reflux conditions in an organic solvent such as toluene, benzene, xylene, or chlorobenzene.

- The nucleophilic substitution occurs selectively on the aromatic ring positions activated by fluorine atoms.

- Reaction times range from 4 to 8 hours with continuous stirring.

This step yields the target compound this compound after workup and purification.

Alternative Preparation of 3,5-Difluoroaniline Core

Another approach involves direct amination of 3,5-difluorochlorobenzene with ammonia in the presence of copper catalysts and co-metals such as iron, cobalt, nickel, chromium, molybdenum, or zinc:

- Reaction conditions:

- Temperature: 100-250°C

- Solvent: Suitable organic solvents or aqueous media

- Catalysts: Copper compounds combined with metals like iron or nickel

- Ammonia as nucleophile

This process converts 3,5-difluorochlorobenzene to 3,5-difluoroaniline, which can then be further functionalized to introduce the 4-(4-fluorophenoxy) group.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalyst(s) | Solvent(s) | Time/Temperature | Outcome |

|---|---|---|---|---|---|---|

| Chlorination of 2,4-difluoronitrobenzene | 2,4-difluoronitrobenzene + Cl₂ + I₂ catalyst | 120-160°C, 1-10 h | Iodine | Sulfuric acid, DMF, DMSO, sulfolane | 6-8 h, 140°C (example) | 3,5-dichloro-2,4-difluoronitrobenzene |

| Hydrogenation reduction | 3,5-dichloro-2,4-difluoronitrobenzene + H₂ | 50°C, 3 h, 1.25 MPa H₂ pressure | Raney nickel, Fe, Pd/C | DMF | 3 h, 50°C | 3,5-dichloro-2,4-difluoroaniline |

| Nucleophilic aromatic substitution | 3,5-dichloro-2,4-difluoroaniline + 4-fluorophenol | Reflux, 4-8 h | None (nucleophile driven) | Toluene, benzene, xylene, chlorobenzene | 4-8 h reflux | This compound |

| Alternative amination | 3,5-difluorochlorobenzene + NH₃ | 100-250°C | Cu + Fe, Co, Ni, Cr, Mo, Zn | Organic or aqueous solvents | Variable | 3,5-difluoroaniline |

Research Findings and Notes

- The use of iodine as a catalyst in chlorination enhances selectivity and yield for the 3,5-dichloro-2,4-difluoronitrobenzene intermediate.

- Hydrogenation catalysts such as Raney nickel provide efficient reduction under mild conditions.

- The nucleophilic substitution step benefits from polar aprotic solvents and elevated temperatures to facilitate the displacement of chlorine by fluorophenoxy groups.

- Copper-catalyzed amination of fluorochlorobenzenes offers an alternative route to the difluoroaniline core, potentially simplifying the synthesis.

- The choice of solvent and catalyst significantly influences reaction rates and product purity.

- The overall synthetic strategy balances fluorine substitution patterns to achieve the desired substitution without unwanted side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.